3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride
Overview
Description
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic compound with the molecular formula C6H12ClNO. It is a derivative of azabicycloheptane, featuring a nitrogen atom within its bicyclic structure. This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method allows for the incorporation of the azabicycloheptane core into various structures, including pharmaceuticals . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as LiAlH4. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different ring sizes.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in forming hydrogen bonds.
Azetidine: A smaller ring structure with different chemical properties.
Uniqueness
3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERGXXSUQVJVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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